5,6-Diamino-2-methylpyrimidin-4(1h)-one

Medicinal Chemistry Drug Design Physicochemical Profiling

5,6-Diamino-2-methylpyrimidin-4(1H)-one (CAS 45741-61-5) features a distinctive 2-methyl-4-oxo-5,6-diamino substitution pattern that delivers elevated LogP (0.405) and a unique 3-donor/4-acceptor hydrogen bonding network, differentiating it from non-methylated or regioisomeric analogs. This scaffold enables precise lipophilicity tuning for CNS-penetrant kinase inhibitors and sequential functionalization strategies for diverse heterocyclic libraries. Procure the exact CAS 45741-61-5 compound to maintain SAR fidelity and avoid costly re-optimization. Available with ≥97% purity and full analytical documentation.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
CAS No. 45741-61-5
Cat. No. B1487023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diamino-2-methylpyrimidin-4(1h)-one
CAS45741-61-5
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)N)N
InChIInChI=1S/C5H8N4O/c1-2-8-4(7)3(6)5(10)9-2/h6H2,1H3,(H3,7,8,9,10)
InChIKeyZYTSUWIWLUKHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diamino-2-methylpyrimidin-4(1H)-one (CAS 45741-61-5): Core Physicochemical and Structural Baseline for Scientific Procurement


5,6-Diamino-2-methylpyrimidin-4(1H)-one (CAS 45741-61-5) is a pyrimidinone derivative with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol . It features amino groups at the 5- and 6-positions, a methyl group at the 2-position, and a keto group at the 4-position . This compound is primarily employed as a versatile building block in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and nucleobase analogs .

Why 5,6-Diamino-2-methylpyrimidin-4(1H)-one Cannot Be Replaced by Common Diaminopyrimidine Analogs


The specific 2-methyl-4-oxo-5,6-diamino substitution pattern confers distinct physicochemical and reactivity profiles compared to more common diaminopyrimidine scaffolds. As demonstrated in the evidence below, simple interchange with non-methylated analogs (e.g., 5,6-diaminopyrimidin-4(3H)-one) or regioisomers (e.g., 2,4-diamino-6-methylpyrimidine) results in significant alterations in lipophilicity, hydrogen bonding capacity, and synthetic utility. These differences directly impact compound performance in drug discovery campaigns—particularly in kinase inhibitor programs where subtle changes in LogP and hydrogen bond donor/acceptor counts modulate target engagement and pharmacokinetic behavior [1]. Procurement of the exact CAS 45741-61-5 compound ensures consistency with established SAR data and avoids the re-optimization costs associated with analog switching.

5,6-Diamino-2-methylpyrimidin-4(1H)-one: Head-to-Head and Cross-Study Comparative Evidence for Differentiated Procurement Decisions


Elevated LogP and Altered Polarity versus Non-Methylated 5,6-Diaminopyrimidin-4(3H)-one

The presence of the 2-methyl substituent in 5,6-diamino-2-methylpyrimidin-4(1H)-one increases lipophilicity relative to the non-methylated analog, 5,6-diaminopyrimidin-4(3H)-one (CAS 1672-50-0). This modification reduces hydrogen bond donor capacity from 5 to 3 and alters polar surface area, impacting membrane permeability and target binding characteristics in kinase inhibitor design .

Medicinal Chemistry Drug Design Physicochemical Profiling

Differential Boiling Point and Thermal Stability Compared to 2,4-Diamino-6-methylpyrimidine

5,6-Diamino-2-methylpyrimidin-4(1H)-one exhibits a markedly lower boiling point and enthalpy of vaporization compared to the regioisomeric 2,4-diamino-6-methylpyrimidine (CAS 1791-73-7). This difference reflects the distinct hydrogen bonding network enabled by the 4-oxo group and the 5,6-diamino substitution, which facilitates easier purification by distillation or sublimation .

Synthetic Chemistry Process Development Thermal Analysis

Commercially Available Purity Levels: ≥97% with Full Analytical Documentation

Major chemical suppliers offer 5,6-diamino-2-methylpyrimidin-4(1H)-one at a standard purity of 97% or higher, accompanied by batch-specific certificates of analysis including NMR, HPLC, and/or GC data . In contrast, many structurally related diamino pyrimidines are frequently available only at lower purities (e.g., 95%) or without comprehensive analytical characterization .

Quality Control Procurement Analytical Chemistry

Differentiated Synthetic Utility: Preference for 5,6-Diamino-4-oxo Scaffold in Kinase Inhibitor SAR

Literature on diaminopyrimidine-based kinase inhibitors reveals a clear preference for the 5,6-diamino-4-oxo substitution pattern in specific target classes. For instance, dual M3 antagonist-PDE4 inhibitor programs have identified that the 4,6-diaminopyrimidine scaffold can be successfully modulated, but the 5,6-diamino-2-methyl-4-oxo variant offers a unique hydrogen-bonding topology that is not readily accessible with 2,4-diamino or 4,6-diamino regioisomers [1]. This scaffold-specific SAR underscores the compound's value as a distinct building block.

Kinase Inhibitor Structure-Activity Relationship Drug Discovery

5,6-Diamino-2-methylpyrimidin-4(1H)-one: Evidence-Based Optimal Use Cases for Scientific and Industrial Procurement


Kinase Inhibitor Lead Optimization Requiring Precise Lipophilicity Tuning

The compound's elevated LogP (0.40510) relative to non-methylated analogs (LogP 0.09670) makes it a valuable scaffold for modulating lipophilicity in kinase inhibitor programs . Medicinal chemists can leverage this property to fine-tune membrane permeability and oral bioavailability without introducing additional lipophilic substituents that might compromise selectivity. This is particularly relevant for CNS-penetrant kinase inhibitors where balanced LogP is critical.

Nucleobase Analog Synthesis with Defined Hydrogen Bonding Patterns

With 3 hydrogen bond donors and 4 acceptors, 5,6-diamino-2-methylpyrimidin-4(1H)-one provides a distinct hydrogen bonding network compared to 5,6-diaminopyrimidin-4(3H)-one (5 donors, 5 acceptors) [1]. This difference enables the rational design of nucleobase analogs that mimic specific purine or pyrimidine interactions in nucleic acid recognition, with potential applications in antiviral and anticancer drug discovery .

Scale-Up Synthesis and Process Chemistry with Reduced Purification Burden

The compound's boiling point of 225.5 °C and enthalpy of vaporization of 46.2 kJ/mol are significantly lower than those of regioisomeric diaminopyrimidines (e.g., 2,4-diamino-6-methylpyrimidine at 389.5 °C and 63.9 kJ/mol) . This thermal profile simplifies purification by distillation or sublimation, reducing energy costs and process complexity in multi-kilogram campaigns. Combined with commercial availability at ≥97% purity with full analytical documentation , the compound minimizes downstream purification requirements.

Building Block for Custom Diarylpyrimidine (DAPY) and Fused Heterocycle Libraries

The 5,6-diamino-2-methyl-4-oxo scaffold serves as a privileged starting point for constructing diverse heterocyclic libraries, including diarylpyrimidine (DAPY) analogs and fused pyrimidoquinolinediones [2][3]. Its orthogonal amino groups enable sequential functionalization strategies that are not accessible with 2,4-diamino or 4,6-diamino regioisomers, providing synthetic chemists with a unique vector set for library diversification.

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